molecular formula C8H8ClN3O B13571880 (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol

(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol

Cat. No.: B13571880
M. Wt: 197.62 g/mol
InChI Key: GPMALAUIKWUOTR-BYPYZUCNSA-N
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Description

(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol is a chemical compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a chloro-substituted pyrrolopyrimidine ring and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.

    Alcohol Addition: The ethan-1-ol moiety is introduced through a nucleophilic substitution reaction, where an appropriate alcohol derivative reacts with the chloro-substituted pyrrolopyrimidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro-substituted position, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives

    Reduction: Dechlorinated products

    Substitution: Various substituted pyrrolopyrimidine derivatives

Scientific Research Applications

(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol involves its interaction with specific molecular targets. The chloro-substituted pyrrolopyrimidine ring can bind to active sites of enzymes or receptors, modulating their activity. The ethan-1-ol moiety may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-{4-bromo-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
  • (1S)-1-{4-fluoro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
  • (1S)-1-{4-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol

Uniqueness

The uniqueness of (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol lies in its specific chloro substitution, which imparts distinct chemical reactivity and biological activity. Compared to its bromo, fluoro, and methyl analogs, the chloro derivative may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

(1S)-1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanol

InChI

InChI=1S/C8H8ClN3O/c1-4(13)5-2-10-8-6(5)7(9)11-3-12-8/h2-4,13H,1H3,(H,10,11,12)/t4-/m0/s1

InChI Key

GPMALAUIKWUOTR-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=CNC2=C1C(=NC=N2)Cl)O

Canonical SMILES

CC(C1=CNC2=C1C(=NC=N2)Cl)O

Origin of Product

United States

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